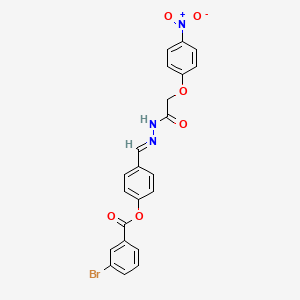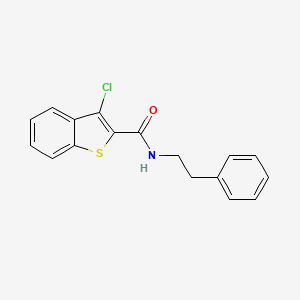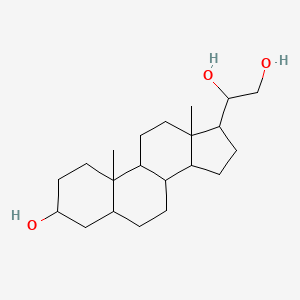
5-beta-Pregnane-3-alpha,20-alpha,21-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-beta-Pregnane-3-alpha,20-alpha,21-triol is a steroidal compound with the molecular formula C21H36O3. It is a metabolite of progesterone and plays a significant role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-beta-Pregnane-3-alpha,20-alpha,21-triol typically involves the reduction of progesterone derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available steroid precursors. The process includes selective reduction, purification, and crystallization steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-beta-Pregnane-3-alpha,20-alpha,21-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of diols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as tosyl chloride (TsCl) and pyridine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different chemical and biological applications .
Applications De Recherche Scientifique
5-beta-Pregnane-3-alpha,20-alpha,21-triol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It plays a role in the study of steroid metabolism and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects in hormone-related disorders.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products
Mécanisme D'action
The mechanism of action of 5-beta-Pregnane-3-alpha,20-alpha,21-triol involves its interaction with specific steroid receptors in the body. It acts as a modulator of various hormonal pathways, influencing processes such as gene expression, cell signaling, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-alpha-Pregnane-3-beta,20-alpha-diol
- 5-beta-Pregnane-3-alpha,20-alpha-diol
- 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol
Uniqueness
5-beta-Pregnane-3-alpha,20-alpha,21-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C21H36O3 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethane-1,2-diol |
InChI |
InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3 |
Clé InChI |
KTOAERDTKFSYSF-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl]benzamide](/img/structure/B11991675.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
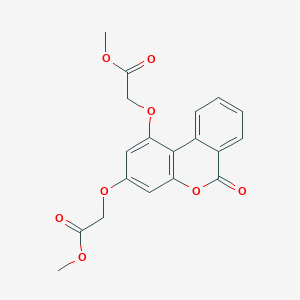
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)
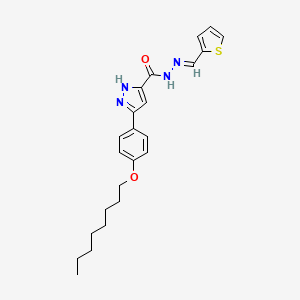
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)
